4-Methyl-2-biphenylcarbonyl Chloride

Description

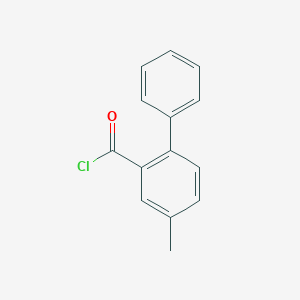

4-Methyl-2-biphenylcarbonyl chloride (CAS: 854235-81-7) is a biphenyl derivative featuring a methyl group at the 4’-position of one benzene ring and a reactive acyl chloride (-COCl) group at the 2-position of the adjacent ring. This compound is primarily synthesized via refluxing 4’-methylbiphenyl-2-carboxylic acid with thionyl chloride (SOCl₂) for 6–8 hours, followed by purification through vacuum distillation and solvent removal . It is widely recognized as a critical intermediate or impurity in the synthesis of angiotensin II receptor antagonists, such as Losartan, where structural deviations can significantly impact drug efficacy and safety .

Properties

IUPAC Name |

5-methyl-2-phenylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEBKAVBSMVTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-biphenylcarbonyl Chloride can be synthesized through the reaction of 4-methylbiphenyl with phosgene (COCl2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-biphenylcarbonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted biphenyl derivatives.

Reduction Reactions: It can be reduced to form 4-methyl-2-biphenylmethanol.

Oxidation Reactions: It can be oxidized to form 4-methyl-2-biphenylcarboxylic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Substituted biphenyl derivatives.

Reduction: 4-Methyl-2-biphenylmethanol.

Oxidation: 4-Methyl-2-biphenylcarboxylic acid.

Scientific Research Applications

4-Methyl-2-biphenylcarbonyl Chloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-Methyl-2-biphenylcarbonyl Chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in the synthesis of pharmaceuticals, where it acts as an intermediate in the formation of active pharmaceutical ingredients.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Efficiency : The use of thionyl chloride for acyl chloride formation achieves >90% conversion efficiency, as monitored by TLC .

- Impurity Profiling : LC-MS studies identify this compound as a major process impurity in Losartan batches, while bistetrazole derivatives like Impurity H are linked to oxidative degradation .

- Structural-Activity Relationships : Substitutions on the biphenyl core (e.g., acyl chloride vs. tetrazole) drastically alter pharmacological activity, necessitating rigorous impurity characterization during drug development .

Biological Activity

4-Methyl-2-biphenylcarbonyl chloride, also known as 4'-methylbiphenyl-2-carbonyl chloride, is an organic compound that has garnered interest in medicinal chemistry and materials science due to its potential biological activities. This article aims to explore the biological activity of this compound, detailing its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with a carbonyl chloride group, which enhances its reactivity. The presence of the methyl group at the para position contributes to its lipophilicity, potentially affecting its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the acylation of biphenyl derivatives using thionyl chloride or oxalyl chloride. This reaction introduces the carbonyl chloride functionality, making it a versatile intermediate for further chemical modifications.

Pharmacological Applications

Research indicates that this compound serves as an important precursor in synthesizing various pharmacologically active compounds. Notably, derivatives synthesized from this compound have shown significant anti-inflammatory and analgesic properties. In studies comparing these derivatives to standard drugs like diclofenac, they exhibited comparable efficacy while demonstrating reduced gastrointestinal ulcerogenicity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of derivatives synthesized from this compound:

- Anti-inflammatory Activity : A study synthesized several analogs of this compound and tested their anti-inflammatory effects in vivo. Results indicated significant inhibition of inflammatory markers comparable to established anti-inflammatory drugs.

- Analgesic Effects : Another investigation assessed the analgesic properties of these derivatives using animal models. The findings demonstrated effective pain relief mechanisms similar to those observed with conventional analgesics.

- Gastrointestinal Safety : Research focused on evaluating the gastrointestinal safety profile of these compounds showed a marked reduction in ulcerogenic effects compared to traditional NSAIDs, suggesting a safer alternative for long-term use in pain management.

Applications Beyond Pharmacology

In addition to its medicinal applications, this compound is utilized in materials science for synthesizing polymers and other advanced materials. Its role as a monomer or crosslinking agent can enhance thermal stability and mechanical strength in polymer formulations.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Comparison Standard | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory, Analgesic | Diclofenac | Reduced gastrointestinal ulcerogenicity |

| Losartan (derived from biphenyl) | Antihypertensive | N/A | Utilizes similar synthetic pathways |

| Biphenyl derivatives | Antimicrobial, Anticancer | N/A | Potentially enhanced by carbonyl functionalities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.